4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP was first synthesized in the 1970s and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood and anxiety. It also has affinity for the dopamine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. It also has been shown to decrease levels of the stress hormone cortisol, which may contribute to its anxiolytic effects.
Advantages and Limitations for Lab Experiments
4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its well-characterized pharmacological profile and the availability of synthetic methods for its preparation. However, its use in animal models may be limited by its potential for abuse and dependence, as well as its potential for adverse effects on cognitive function.
Future Directions
There are several potential future directions for research on 4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, including the development of novel therapeutic applications for anxiety and depression, the investigation of its potential for abuse and dependence, and the exploration of its effects on cognitive function. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its interactions with other neurotransmitter systems.
Synthesis Methods
4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide can be synthesized through a multi-step process starting from piperazine and 3-chlorobenzyl chloride. The reaction involves the substitution of the piperazine nitrogen with the 3-chlorobenzyl group, followed by the introduction of the ethylphenyl group through a Friedel-Crafts reaction. The final product is obtained by the amidation of the carboxylic acid group with ammonia or an amine.
Scientific Research Applications
4-(3-chlorobenzyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. It has been shown to have anxiolytic and antidepressant effects in animal models, and has been proposed as a potential alternative to traditional benzodiazepine drugs.
properties
IUPAC Name |
4-[(3-chlorophenyl)methyl]-N-(2-ethylphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-2-17-7-3-4-9-19(17)22-20(25)24-12-10-23(11-13-24)15-16-6-5-8-18(21)14-16/h3-9,14H,2,10-13,15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJUGGWPMCRCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.